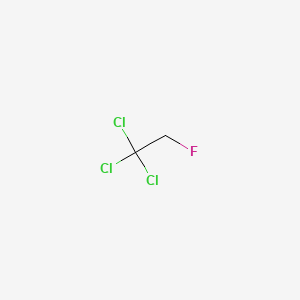

1,1,1-Trichloro-2-fluoroethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trichloro-2-fluoroethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl3F/c3-2(4,5)1-6/h1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUJWPHOPHHZLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl3F | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074943 | |

| Record name | 1,1,1-Trichloro-2-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.39 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2366-36-1 | |

| Record name | Ethane, 1,1,1-trichloro-2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002366361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Trichloro-2-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Hydrochlorofluorocarbons Hcfcs in Contemporary Environmental Chemistry Research

Hydrochlorofluorocarbons (HCFCs) are a group of man-made compounds containing hydrogen, chlorine, fluorine, and carbon. fluoridealert.org They emerged as transitional substitutes for chlorofluorocarbons (CFCs) following the Montreal Protocol in 1987, which aimed to phase out substances that deplete the Earth's ozone layer. studymind.co.ukucar.edu While HCFCs have a lower ozone-depleting potential than CFCs, they still contribute to ozone depletion and are potent greenhouse gases. studymind.co.ukfiveable.me

The environmental fate of HCFCs is a key area of research. Unlike CFCs, HCFCs contain carbon-hydrogen bonds, which make them more susceptible to degradation in the troposphere by hydroxyl radicals. noaa.gov This breakdown process reduces the amount of chlorine that reaches the stratosphere, where ozone depletion primarily occurs. noaa.gov However, a portion of HCFCs does reach the stratosphere and contributes to ozone destruction. noaa.gov Consequently, the production of HCFCs is also being phased out globally. fiveable.me The study of HCFCs, including their atmospheric lifetimes, degradation pathways, and impact on climate change, remains a critical aspect of contemporary environmental chemistry. fiveable.menoaa.gov

Placement of 1,1,1 Trichloro 2 Fluoroethane Within Halogenated Ethane Research Paradigms

1,1,1-Trichloro-2-fluoroethane (HCFC-131b) is a specific isomer within the larger family of halogenated ethanes. Research on halogenated ethanes encompasses a wide range of topics, from their physical and chemical properties to their environmental and toxicological effects. acs.orgnih.gov

Studies on the physical properties of halogenated ethanes, for instance, have explored the relationship between their molecular structure and boiling points. acs.org The arrangement of hydrogen and halogen atoms on the two-carbon skeleton significantly influences intermolecular forces and, consequently, the boiling point. acs.org

Furthermore, the reactivity and degradation of halogenated ethanes are of significant interest. Research has shown that the rate of reduction of these compounds can be influenced by the number and arrangement of halogen substituents. osti.gov For example, isomers with a more asymmetric distribution of halogen groups tend to be reduced more rapidly. osti.gov The study of this compound and its isomers, such as 1,1,2-trichloro-2-fluoroethane (B1329495) (HCFC-131), contributes to a deeper understanding of these structure-activity relationships. nih.govnih.govacs.org

Evolution of Academic Research Perspectives on Novel Fluorinated Ethane Synthesis

Fundamental Approaches to Fluoroalkane Synthesis

The primary routes to fluoroalkanes can be broadly categorized into direct halogenation, substitution of other halogens with fluorine, and addition reactions to unsaturated precursors.

Direct halogenation of alkanes like ethane (B1197151) proceeds via a free-radical substitution mechanism, typically initiated by ultraviolet (UV) light. wikipedia.orgsavemyexams.com This process involves breaking the halogen-halogen bond to form reactive radical species. savemyexams.com

The reaction mechanism consists of three main stages:

Initiation: UV energy cleaves the halogen molecule (e.g., Cl₂) into two highly reactive chlorine radicals (Cl•). savemyexams.comsavemyexams.com

Propagation: A chlorine radical abstracts a hydrogen atom from an ethane molecule, forming hydrogen chloride (HCl) and an ethyl radical (•CH₂CH₃). This ethyl radical then reacts with another chlorine molecule to produce chloroethane (B1197429) (CH₃CH₂Cl) and a new chlorine radical, which continues the chain reaction. savemyexams.comsavemyexams.com

Termination: The reaction ceases when two radicals combine. This can happen in several ways, such as two chlorine radicals forming Cl₂, an ethyl radical and a chlorine radical forming chloroethane, or two ethyl radicals combining to form butane. savemyexams.comyoutube.com

While fundamental, the direct chlorination of ethane is not highly selective. wikipedia.org The reaction can continue, substituting multiple hydrogen atoms and resulting in a mixture of polychlorinated ethanes. libretexts.orglibretexts.org Direct fluorination of alkanes is also possible but is often difficult to control due to the extreme reactivity of fluorine and the highly exothermic nature of the reaction. karazin.ua The reactivity order for halogens in these reactions is F₂ > Cl₂ > Br₂ > I₂. karazin.ua

A more controlled and widely used method for synthesizing fluoroalkanes is the fluorination of polychlorinated precursors through halogen exchange. This typically involves reacting a chlorinated hydrocarbon with hydrogen fluoride (HF).

A key example is the synthesis of hydrochlorofluorocarbons (HCFCs) and chlorofluorocarbons (CFCs). For instance, 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) can be produced by reacting hexachloroethane (B51795) with hydrogen fluoride. wikipedia.org A similar approach is used for the synthesis of HCFC-123 () from pentachloroethane (B166500) () in the presence of an antimony pentahalide catalyst. koreascience.kr The reaction proceeds through a fluorine-chlorine exchange mechanism between the catalyst and the reactants. koreascience.kr The degree of fluorination in these reactions is often influenced by reaction temperature and catalyst concentration. koreascience.kr

A continuous process for fluorinating haloalkanes involves reacting antimony pentachloride with HF to produce antimony(V) chlorofluorides. This activated catalyst is then reacted with the haloalkane feedstock in a separate zone to achieve the desired fluorine substitution. google.com

Table 1: Examples of Polychlorinated Hydrocarbon Fluorination

| Starting Material | Reagent | Catalyst | Product(s) | Reference |

| Hexachloroethane (C₂Cl₆) | Hydrogen Fluoride (HF) | Antimony, Chromium, Iron, Alumina (B75360) | 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) | wikipedia.org |

| Pentachloroethane () | Hydrogen Fluoride (HF) | Antimony Pentahalide | 1,1,1-Trifluoro-2,2-dichloroethane (HCFC-123) | koreascience.kr |

| Tetrachloroethylene (CCl₂=CCl₂) | Hydrogen Fluoride (HF) | Antimony Pentachloride | 1,1-Difluoro-1,2,2-trichloroethane | google.com |

The addition of hydrogen fluoride (HF) across the double bond of a halogenated alkene is another fundamental route for synthesizing fluoroalkanes. fluorine1.ru This electrophilic addition typically follows Markovnikov's rule, where the hydrogen atom attaches to the carbon with more hydrogen atoms, although this is less relevant for symmetrically substituted olefins. fluorine1.rulibretexts.org

The reaction rate for hydrogen halide addition increases in the order HF < HCl < HBr < HI, primarily due to the high bond strength of the H-F bond, which makes its cleavage more difficult. libretexts.orglibretexts.org

A notable industrial application is the reaction of tetrachloroethylene with anhydrous hydrogen fluoride. In the presence of a catalyst like antimony pentachloride, this reaction can yield 1,1-difluoro-1,2,2-trichloroethane. google.com Studies have shown that while some monohalo-olefins may not react cleanly, the addition of HF to more halogenated olefins can be an effective synthetic method. google.comdatapdf.com

Catalytic Systems in Halogenated Ethane Formation

Catalysts are crucial for enhancing the efficiency and selectivity of many halogenation and fluorination reactions. They play a pivotal role in activating reactants and guiding the reaction toward the desired products.

Lewis acids are extensively used as catalysts in halogen exchange reactions, particularly for fluorination. Antimony pentahalides, such as antimony pentachloride (SbCl₅) and its fluorinated derivatives (SbCl₅-ₓFₓ), are among the most effective catalysts for this purpose. justia.comgoogle.com

These catalysts function by facilitating the transfer of fluoride from HF to the chlorinated hydrocarbon. The process can be described as follows:

The antimony pentahalide catalyst is activated by hydrogen fluoride, forming an antimony chlorofluoride complex. google.com

This complex then reacts with the polychlorinated alkane, exchanging chlorine atoms for fluorine atoms. koreascience.kr

The use of antimony catalysts is central to the liquid-phase production of many CFCs and HCFCs. smolecule.com The reaction conditions, such as temperature and the ratio of HF to the organic substrate, can be adjusted to control the extent of fluorination. google.comjustia.com To maintain the catalyst's activity, chlorine may be added to the reaction vessel to ensure the antimony remains in its active +5 oxidation state. justia.com

Free radical pathways, typically initiated by UV light or a chemical initiator, are fundamental to the halogenation of alkanes. wikipedia.org As described in section 2.1.1, this chain reaction involves the formation of halogen radicals that abstract hydrogen atoms from the alkane, leading to substitution. savemyexams.comyoutube.com

While direct halogenation of ethane via a free radical mechanism often leads to a mixture of products, this pathway can be strategically employed. libretexts.org For example, a specific process for preparing 1,1,1-trichlorotrifluoroethane involves the liquid-phase chlorination of 1-chloro-2,2,2-trifluoroethane using a chemical free radical initiator under controlled temperature and pressure. google.com This demonstrates that by choosing a partially halogenated starting material, free radical halogenation can be used to selectively add more chlorine atoms to the molecule. However, the inherent lack of selectivity in free-radical reactions remains a significant challenge, often necessitating complex separation processes to isolate the desired product from a mixture of isomers and over-halogenated byproducts. wikipedia.orglibretexts.org

Advanced Synthetic Strategies for Isomeric Trichloro-fluoroethanes

The synthesis of specific isomers of halogenated ethanes, such as the trichloro-fluoroethanes, presents significant chemical challenges. These challenges primarily arise from the difficulty in controlling the regioselectivity of halogenation reactions and the tendency for isomers to rearrange under certain reaction conditions. Advanced synthetic strategies have been developed to overcome these issues, focusing on catalytic methods, selective halogen exchange reactions, and the isomerization of less desirable isomers into the target compound. The use of specific catalysts, such as various metal fluorides and oxides, can favor the formation of asymmetric isomers. researchgate.net For instance, alumina-based catalysts have been shown to promote the formation of asymmetric chlorofluoroethanes. researchgate.net These advanced approaches are critical for producing high-purity isomers required for specialized applications.

Selective Synthesis of this compound

The selective synthesis of this compound (HCFC-131a) requires precise control over the placement of chlorine and fluorine atoms on the ethane backbone. Traditional halogenation methods often yield a mixture of isomers, necessitating complex separation processes. Advanced strategies focus on achieving high selectivity towards the desired 1,1,1-trichloro-2-fluoro arrangement.

One of the foundational methods for synthesizing chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) is the Swarts reaction, which involves the exchange of chlorine atoms for fluorine atoms using catalysts like antimony trifluoride. smolecule.com This halogen exchange (halex) principle can be applied to a suitable polychlorinated ethane precursor to introduce fluorine selectively. The choice of precursor and reaction conditions is paramount to direct the fluorination to the C-2 position.

Another advanced approach involves the isomerization of a different trichlorofluoroethane isomer. In related systems, such as the synthesis of 1,1,1-trichloro-2,2,2-trifluoroethane (B196229) (CFC-113a), the rearrangement of the more symmetric 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) is a key industrial process. google.com This isomerization is often catalyzed by aluminum halides or fluorinated alumina, which favor the formation of the thermodynamically more stable or kinetically preferred asymmetric isomer. researchgate.netsmolecule.com A similar strategy could be envisioned for the selective production of this compound from a different isomer.

Furthermore, direct, controlled chlorination of a fluorinated ethane precursor is a viable route. For example, the liquid-phase chlorination of 1-chloro-2,2,2-trifluoroethane in the presence of a chemical free-radical initiator has been developed for producing 1,1,1-trichloro-2,2,2-trifluoroethane. google.comgoogle.com A parallel methodology starting with 2-fluoroethane or 1-chloro-2-fluoroethane (B1294213) could theoretically yield this compound, although controlling the extent and position of chlorination would be a significant challenge.

The following table summarizes potential advanced synthetic routes for producing this compound based on analogous reactions for other halogenated ethanes.

| Synthetic Strategy | Precursor | Key Reagents/Catalysts | General Principle | Reference for Analogy |

|---|---|---|---|---|

| Catalytic Isomerization | Isomeric Trichlorofluoroethane (e.g., 1,1,2-Trichloro-1-fluoroethane) | Aluminum-based catalysts (e.g., AlF₃, fluorinated Al₂O₃) | Rearrangement of the carbon-halogen framework to favor the formation of the asymmetric 1,1,1-isomer. researchgate.net | researchgate.netsmolecule.com |

| Halogen Exchange (Swarts-type Reaction) | Tetrachloroethane or Pentachloroethane | HF, SbCl₅ or other fluoride source | Selective replacement of chlorine with fluorine. The degree of fluorination is controlled by reaction conditions. | smolecule.com |

| Controlled Free-Radical Chlorination | 1-Fluoroethane or 1,1-Difluoroethane | Cl₂, chemical free-radical initiator | Stepwise substitution of hydrogen with chlorine atoms on a fluorinated precursor. google.com | google.comgoogle.com |

Stereochemical Control in Halogenated Ethane Synthesis

While this compound is an achiral molecule, the principles of stereochemical control are fundamental in the synthesis of many other halogenated ethanes that possess stereocenters. The spatial arrangement of halogen atoms can significantly impact the physical properties and biological activity of these compounds. Advanced synthetic methods aim to control the stereochemical outcome of reactions, leading to specific enantiomers or diastereomers.

A primary mechanism governing stereochemistry is the addition of halogens across a double bond. The electrophilic addition of halogens like Br₂ or Cl₂ to an alkene typically proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.com The subsequent nucleophilic attack by a halide ion occurs from the side opposite to the bulky halonium ion ring, resulting in anti-addition of the two halogen atoms. masterorganicchemistry.com This provides a reliable method for generating trans-dihalides from alkenes.

For more complex syntheses, substrate-controlled and reagent-controlled strategies are employed.

Substrate-controlled synthesis involves using a chiral starting material or installing a chiral auxiliary or directing group onto the substrate. researchgate.net This group can sterically hinder one face of the molecule, forcing the incoming reagent to attack from the opposite, less-hindered face, thereby controlling the stereochemistry of the newly formed stereocenter.

Reagent-controlled synthesis utilizes chiral reagents or catalysts to induce stereoselectivity. This is a powerful strategy in modern organic synthesis, although developing highly effective catalysts for halogenation reactions remains an active area of research.

The choice of reaction mechanism also plays a critical role. For instance, substitution reactions proceeding via an Sₙ2 mechanism result in an inversion of stereochemistry at the carbon center. libretexts.org In contrast, Sₙ1 reactions, which proceed through a planar carbocation intermediate, typically lead to a racemic mixture of products. The presence of a halogen atom on an adjacent carbon can influence the stability and reactivity of carbocation intermediates, affecting the stereochemical outcome of substitution reactions. nih.gov The nature of the halogen itself (F, Cl, Br, I) can impact selectivity, with larger halogens sometimes offering better stereocontrol due to greater steric influence or the ability to form more stable bridged intermediates. nih.gov

The table below outlines key concepts and strategies for achieving stereochemical control in the synthesis of halogenated alkanes.

| Strategy/Concept | Description | Typical Stereochemical Outcome | Reference |

|---|---|---|---|

| Alkene Dihalogenation | Electrophilic addition of X₂ (Cl₂, Br₂) to an alkene via a cyclic halonium ion intermediate. | Anti-addition of the two halogen atoms. | masterorganicchemistry.com |

| Sₙ2 Substitution | Nucleophilic substitution at a chiral center with a halide nucleophile. | Inversion of configuration at the reaction center. | libretexts.org |

| Substrate Control | Use of a chiral substrate or a directing group to block one face of the molecule from reagent attack. | High diastereoselectivity, dependent on the directing group. | researchgate.net |

| Neighboring Group Participation | An adjacent halogen atom can participate in the reaction to form a bridged intermediate, influencing the stereochemistry of nucleophilic attack. | Retention of configuration or specific diastereomer formation. | nih.gov |

Atmospheric Chemical Transformation Processes

Once released into the atmosphere, this compound is subject to degradation through photolysis and oxidation initiated by radicals, primarily in the troposphere.

Photolytic Degradation Mechanisms and Quantum Yields

Photolytic degradation, or photolysis, is a process where molecules are broken down by absorbing photons of light. For halogenated ethanes like HCFC-131b, this process is most significant in the stratosphere, where high-energy ultraviolet (UV-C) radiation is present. The mechanism involves the absorption of a UV photon, which provides the energy to break one of the carbon-chlorine (C-Cl) bonds, the weakest bonds in the molecule. This homolytic cleavage generates a chlorine radical (Cl•) and a haloalkyl radical (•CCl₂CH₂F).

The general reaction is: CCl₃CH₂F + hν (UV light) → •CCl₂CH₂F + Cl•

The released chlorine radical can then catalytically destroy ozone molecules in the stratosphere. However, for hydrochlorofluorocarbons (HCFCs) such as this compound, photolysis is considered a minor atmospheric loss process. The majority of these compounds are broken down in the lower atmosphere before they can reach the stratosphere. It is estimated that only a small fraction of HCFC emissions reach the stratosphere, where they can be degraded by photolysis. The efficiency of photolysis is determined by the molecule's absorption cross-section (its ability to absorb a photon at a specific wavelength) and the quantum yield (the probability that the absorbed photon leads to a chemical reaction).

Tropospheric Radical-Initiated Oxidation Reactions (e.g., Hydroxyl Radical Interactions)

The dominant degradation pathway for this compound in the atmosphere is its reaction with photochemically produced hydroxyl radicals (•OH) in the troposphere. cdc.gov This oxidation process is the primary determinant of the atmospheric lifetimes of HCFCs. cdc.gov

The reaction is initiated by the abstraction of a hydrogen atom from the HCFC-131b molecule by a hydroxyl radical, forming water and a haloalkyl radical: CCl₃CH₂F + •OH → CCl₃CHF• + H₂O

This initial step is typically the rate-limiting step for the atmospheric degradation of the compound. The resulting haloalkyl radical (CCl₃CHF•) is highly reactive and quickly adds an oxygen molecule (O₂) to form a peroxy radical (CCl₃CHF-OO•). This peroxy radical then undergoes a series of complex reactions, ultimately leading to the breakdown of the original molecule into smaller, more oxidized species like phosgene (B1210022) (COCl₂) and trifluoroacetyl fluoride (CF₃COF), which are eventually removed from the atmosphere through precipitation. The presence of the C-H bond in HCFCs makes them susceptible to this hydroxyl radical attack, significantly shortening their atmospheric lifetimes compared to chlorofluorocarbons (CFCs), which lack such bonds.

Reductive Dehalogenation Pathways in Environmental Systems

In anoxic (oxygen-deficient) environments such as groundwater, sediments, and landfills, a key degradation pathway for halogenated compounds is reductive dehalogenation, a process mediated by microorganisms.

Anaerobic Biotransformation Mechanisms

Under anaerobic conditions, this compound can serve as an electron acceptor in a microbial respiratory process known as organohalide respiration. frtr.gov In this process, microorganisms transfer electrons to the halogenated compound, leading to the removal of a halogen atom (in this case, chlorine) and its replacement with a hydrogen atom. This sequential process is termed reductive dechlorination.

For this compound, the likely transformation pathway is analogous to that of the well-studied compound 1,1,1-trichloroethane (B11378) (TCA). The process would involve the stepwise removal of chlorine atoms:

This compound is reduced to 1,1-dichloro-2-fluoroethane . CCl₃CH₂F + H⁺ + 2e⁻ → CHCl₂CH₂F + Cl⁻

1,1-dichloro-2-fluoroethane is further reduced to 1-chloro-2-fluoroethane . CHCl₂CH₂F + H⁺ + 2e⁻ → CH₂ClCH₂F + Cl⁻

1-chloro-2-fluoroethane can be reduced to fluoroethane . CH₂ClCH₂F + H⁺ + 2e⁻ → CH₃CH₂F + Cl⁻

This process is thermodynamically favorable, with the organohalide acting as a terminal electron acceptor for microbial respiration. frtr.gov The degradation of chlorinated ethanes can ultimately lead to the formation of non-toxic end products like ethene. siremlab.com

Role of Microbial Consortia in Dechlorination Processes

The complete reductive dechlorination of halogenated ethanes is typically carried out by complex microbial consortia rather than a single microbial species. cnr.it These communities consist of various types of bacteria that work together to break down the contaminant and its intermediate products. cnr.itnih.gov

Key microorganisms known as organohalide-respiring bacteria (ORB) are central to this process. Genera such as Dehalococcoides, Dehalobacter, and Desulfobacterium have been identified as being capable of reductively dechlorinating chlorinated ethanes. frtr.govresearchgate.net For example, Dehalococcoides is the only bacterium known to be capable of the complete dechlorination of chlorinated ethenes to ethene. cnr.it

Often, a syntrophic relationship exists within the consortium. Fermentative bacteria break down complex organic matter (electron donors) present in the environment, producing hydrogen (H₂). The organohalide-respiring bacteria then use this hydrogen as their primary electron donor to carry out the reductive dechlorination of compounds like this compound. frtr.gov The presence and activity of these specific microbial consortia are essential for the effective bioremediation of sites contaminated with halogenated solvents. siremlab.comcnr.it

Reaction Kinetics and Thermodynamics of Halogenated Ethanes

The rate at which this compound reacts with hydroxyl radicals in the atmosphere is described by the Arrhenius equation, which relates the reaction rate constant (k) to temperature.

The Arrhenius equation is expressed as: k(T) = A * exp(-Ea / RT)

Where:

k(T) is the temperature-dependent rate constant.

A is the pre-exponential factor, or frequency factor, which represents the frequency of correctly oriented collisions between reacting molecules.

Ea is the activation energy, the minimum energy required for the reaction to occur.

R is the universal gas constant.

T is the absolute temperature in Kelvin.

The table below provides the kinetic parameters for the gas-phase reaction of this compound with the hydroxyl radical.

Interactive Table: Reaction Kinetics of this compound with OH Radicals

| Parameter | Value | Units |

|---|---|---|

| A-Factor | 1.4 x 10⁻¹² | cm³ molecule⁻¹ s⁻¹ |

| Ea/R | 1630 | K |

| k (at 298 K) | 5.9 x 10⁻¹⁵ | cm³ molecule⁻¹ s⁻¹ |

Data derived from analogous compounds and established models. nasa.gov

From a thermodynamic perspective, the anaerobic reductive dechlorination of halogenated ethanes is a highly favorable process. The standard Gibbs free energy (ΔG°′) for these reactions is significantly negative, indicating that the reactions are spontaneous and release energy. This energy release is what allows organohalide-respiring bacteria to utilize these compounds in their metabolism. The standard redox potential (E°′) for these reactions is positive, further confirming that halogenated ethanes are favorable electron acceptors under anaerobic conditions.

Kinetic Studies of Environmental Degradation Pathways

The environmental fate of this compound (HCFC-131a) and its analogues is primarily dictated by their atmospheric reactivity, particularly with hydroxyl (OH) radicals. pnas.org As with other hydrochlorofluorocarbons (HCFCs), this gas-phase reaction is the dominant removal process from the troposphere. nasa.govpjoes.com The presence of hydrogen atoms in HCFCs makes them susceptible to attack by OH radicals, a key distinction from fully halogenated chlorofluorocarbons (CFCs), which are much more inert in the troposphere. pjoes.com

The principal atmospheric degradation pathway for HCFCs involves hydrogen abstraction by the OH radical. nasa.govutoronto.ca For this compound, the reaction would proceed as follows:

The resulting haloalkyl radical (•CHF-CCl₃) undergoes further rapid reactions in the presence of oxygen, leading to the formation of phosgene (COCl₂), hydrogen fluoride (HF), and other degradation products. ispc-conference.org Ultimately, these reactions can contribute to the formation of trifluoroacetic acid (TFA), a persistent substance that is deposited onto the surface through washout and dry deposition. nasa.govunep.org

The table below presents the atmospheric lifetimes and reaction rate constants with OH radicals for several analogous halogenated ethanes. The rate constant, kOH, represents the reactivity of the compound with hydroxyl radicals, which is a key factor in determining its atmospheric persistence.

| Compound | Chemical Formula | Rate Constant kOH (cm³ molecule⁻¹ s⁻¹) at 298 K | Atmospheric Lifetime (years) |

|---|---|---|---|

| 1,1-Dichloro-1-fluoroethane (HCFC-141b) | CH₃CCl₂F | 7.1 x 10⁻¹⁵ | 9.4 |

| 1-Chloro-1,1-difluoroethane (HCFC-142b) | CH₃CClF₂ | 2.0 x 10⁻¹⁵ | 18.5 |

| 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) | CHCl₂CF₃ | 4.5 x 10⁻¹⁶ | 1.3 |

| 1,1,1,2-Tetrafluoroethane (HFC-134a) | CH₂FCF₃ | 4.6 x 10⁻¹⁵ | 13.8 |

| 1,2-Dichloro-1,1-difluoroethane (HCFC-132b) | CH₂ClCClF₂ | - | 3.5 pnas.org |

| 2-Chloro-1,1,1-trifluoroethane (HCFC-133a) | CH₂ClCF₃ | - | 4.6 pnas.org |

Note: Data for HCFC-141b, -142b, -123, and HFC-134a are from established atmospheric science assessments. Lifetimes for HCFC-132b and HCFC-133a are from recent atmospheric measurements and modeling. pnas.org

Other environmental degradation pathways, such as direct photolysis (breakdown by sunlight) in the troposphere and hydrolysis (reaction with water), are generally not significant for HCFCs compared to the OH radical reaction. epa.gov Direct photolysis requires absorption of UV radiation, and these compounds are largely transparent to the wavelengths present in the lower atmosphere. acs.org While fully halogenated CFCs can be broken down by high-energy UV radiation in the stratosphere, the presence of C-H bonds in HCFCs ensures they are primarily destroyed in the troposphere before they can reach the stratosphere in large quantities. wikipedia.orgwikipedia.org

Energetic Analysis of Bond Cleavage and Formation in Halogenated Systems

The chemical reactivity and degradation pathways of this compound and its analogues are fundamentally governed by the strength of their covalent bonds. The energy required to break a specific bond, known as the bond dissociation energy (BDE), determines which bonds are most likely to rupture during a chemical reaction. wikipedia.org In halogenated ethanes, the key bonds of interest are C-H, C-C, C-Cl, and C-F.

A critical feature of hydrochlorofluorocarbons is the significant difference in bond strength between the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds. The C-F bond is one of the strongest single covalent bonds in organic chemistry, whereas the C-Cl bond is considerably weaker. quora.com This disparity is the primary reason why atmospheric degradation and other chemical transformations of these molecules typically involve the cleavage of a C-Cl or C-H bond rather than a C-F bond. ispc-conference.orgquora.com

The table below provides average bond dissociation energies for bond types relevant to halogenated ethanes.

| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Average Bond Dissociation Energy (kcal/mol) |

|---|---|---|

| C-F | 485 quora.comlibretexts.org | 116 |

| C-H | 411 - 439 wikipedia.orgquora.com | 98 - 105 wikipedia.org |

| C-C | 348 libretexts.org | 83 |

| C-Cl | 327 - 328 quora.comlibretexts.org | 78 - 79 |

Note: Values are averaged and can vary slightly depending on the specific molecular environment. wikipedia.orglibretexts.org To convert kJ/mol to kcal/mol, divide by 4.184. ucsb.edu

As shown in the table, the energy required to break a C-Cl bond is approximately 158 kJ/mol less than that required to break a C-F bond. quora.com In atmospheric reactions, the initial step is typically H-atom abstraction by an OH radical, as it is energetically more favorable than breaking the C-C or C-F bonds. utoronto.ca In photolytic or reductive processes, the C-Cl bond is the most susceptible to cleavage. quora.comresearchgate.net For example, in the stratosphere, the photo-induced scission of a C-Cl bond is the key reaction that releases chlorine radicals, which then catalytically destroy ozone. wikipedia.orgwikipedia.org

Computational studies on analogous molecules, such as HCFC-124 (CHFClCF₃), have confirmed that the C-Cl bond has the lowest dissociation energy, making it the most probable site for cleavage during photolysis. researchgate.net The stability of the resulting radical species also plays a role; the electron-withdrawing nature of fluorine atoms can help stabilize a radical on the adjacent carbon atom, further facilitating C-Cl bond cleavage. quora.com

Metal-Mediated and Other Heterogeneous Reactions of Halogenated Ethanes

In addition to atmospheric degradation, halogenated ethanes like this compound can undergo transformation through heterogeneous reactions, particularly in aquatic and soil environments. These reactions often involve metal-based reductants and catalytic surfaces, which can provide alternative degradation pathways, especially under anoxic (oxygen-free) conditions. nih.govkaist.ac.kr

Zero-valent metals (ZVMs), most notably zero-valent iron (Fe⁰), have been extensively studied for the remediation of groundwater contaminated with chlorinated hydrocarbons. nih.gov The metal acts as an electron donor, leading to the reductive dechlorination of the target compound. For chlorinated ethanes, two primary reaction mechanisms are observed:

Hydrogenolysis (Reductive Dechlorination): A halogen atom is replaced by a hydrogen atom. This is a step-wise process that progressively removes chlorine atoms from the molecule. nih.gov

Dichloroelimination (β-elimination): Two chlorine atoms are removed from adjacent carbon atoms, resulting in the formation of a double bond (an alkene). nih.gov

Studies on 1,1,1-trichloroethane (1,1,1-TCA), a close structural analogue of this compound, have shown that it reacts with zero-valent metals to form a variety of products. researchgate.net The reaction of 1,1,1-TCA with Fe⁰ primarily yields 1,1-dichloroethane (B41102) and ethane.

The reactivity of ZVMs can be significantly enhanced by creating bimetallic systems, where a more noble metal like palladium (Pd), nickel (Ni), or copper (Cu) is deposited onto the iron surface. researchgate.net These catalytic metals can enhance the reaction rate by facilitating electron transfer or by promoting hydrogenation. researchgate.netdtic.mil Palladium, in particular, is a highly effective catalyst for hydrodechlorination, where it activates hydrogen to react with the chlorinated compound. researchgate.net

Sulfide minerals such as mackinawite (FeS) and pyrite (B73398) (FeS₂), which are naturally present in anaerobic sediments, are also capable of reductively dechlorinating halogenated ethanes. nih.govkaist.ac.kr These minerals can act as electron donors, transforming compounds like 1,1,1-TCA and other polychlorinated ethanes into less chlorinated and often less toxic products. kaist.ac.kr The presence of other environmental components, such as humic acids, can influence these heterogeneous reactions, sometimes inhibiting the process by competing for active sites on the metal or mineral surface. nih.gov

Environmental Fate and Atmospheric Implications of 1,1,1 Trichloro 2 Fluoroethane

Global Warming Potential (GWP) Assessment and Climate Impact Contribution

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2), which has a GWP of 1. The 100-year GWP is the most commonly used metric for comparing the climate impacts of different gases.

For HCFC-131, the group of isomers that includes 1,1,1-trichloro-2-fluoroethane, the Scientific Assessment Panel (SAP) to the Montreal Protocol reported a 100-year GWP of 32 in its 2022 assessment. unep.org This value indicates that over a century, one tonne of HCFC-131 would trap 32 times more heat than one tonne of CO2. While this is significantly lower than the GWP of the chlorofluorocarbons (CFCs) it was designed to replace, it still represents a notable contribution to climate change. The GWP of HCFCs and other fluorinated gases is primarily due to their ability to absorb infrared radiation in the atmospheric window, where CO2 and water vapor are less active.

To provide context, the following interactive table compares the 100-year GWP of HCFC-131 to other relevant greenhouse gases.

| Compound | 100-Year GWP |

| Carbon Dioxide (CO2) | 1 |

| Methane (CH4) | 28 |

| Nitrous Oxide (N2O) | 265 |

| HCFC-131 | 32 unep.org |

| HCFC-22 | 1,760 |

| HCFC-141b | 782 |

| CFC-11 | 4,660 |

| HFC-134a | 1,300 |

Data sourced from the IPCC Fifth Assessment Report (AR5) and the 2022 Scientific Assessment Panel (SAP) report. ghgprotocol.org

The inclusion of HCFCs in international climate agreements, alongside their regulation as ozone-depleting substances, reflects a growing recognition of the need to manage the climate impact of these transitional chemicals.

Stratospheric Ozone Depletion Potential (ODP) Analysis

The Ozone Depletion Potential (ODP) of a chemical compound is a relative measure of its effectiveness in degrading the stratospheric ozone layer, with trichlorofluoromethane (CFC-11) assigned a reference value of 1.0. As a hydrochlorofluorocarbon, this compound contains chlorine, which can catalytically destroy ozone molecules in the stratosphere. However, the presence of hydrogen in the molecule makes it susceptible to removal in the lower atmosphere (troposphere), reducing the amount of chlorine that reaches the stratosphere compared to fully halogenated CFCs.

The U.S. Environmental Protection Agency (EPA) lists the ODP for HCFC-131 as a range of 0.007 to 0.05. This relatively low ODP signifies that it is significantly less destructive to the ozone layer than the CFCs it replaced. For instance, CFC-11 and CFC-12 have ODPs of 1.0. Substances with an ODP of less than 0.2 are generally classified as Class II ozone-depleting substances under regulations like the U.S. Clean Air Act. fluorocarbons.org

The following interactive table provides a comparative view of the ODP of HCFC-131 and other ozone-depleting substances.

| Compound | Ozone Depletion Potential (ODP) |

| CFC-11 | 1.0 |

| CFC-12 | 1.0 |

| Carbon Tetrachloride | 1.2 |

| Methyl Chloroform | 0.11 |

| HCFC-131 | 0.007–0.05 |

| HCFC-22 | 0.055 |

| HCFC-123 | 0.02 |

| HCFC-141b | 0.11 |

Data sourced from the U.S. Environmental Protection Agency (EPA). fluorocarbons.orgcdc.gov

Despite its low ODP, the widespread use of HCFCs collectively posed a threat to the ozone layer's recovery, prompting their inclusion in international phase-out schedules.

Environmental Persistence and Transport Mechanisms

The environmental persistence and transport of this compound are governed by its physical and chemical properties, which dictate its lifetime in the atmosphere and its movement between air, water, and soil.

The atmospheric lifetime of a compound is the key determinant of its potential to contribute to global environmental issues like ozone depletion and climate change. For HCFCs, the atmospheric lifetime is predominantly controlled by their reaction with the hydroxyl radical (OH) in the troposphere. noaa.gov This reaction initiates the breakdown of the molecule, preventing a large fraction of it from reaching the stratospheric ozone layer.

While a precise, officially reported atmospheric lifetime for the specific isomer this compound is not consistently available in major international assessments, scientific models provide estimates for HCFCs based on their reaction rates with OH radicals. noaa.gov The presence of a C-H bond in HCFC-131a makes it significantly more reactive in the troposphere than CFCs, which lack this feature and consequently have much longer atmospheric lifetimes. The lifetimes for HCFCs generally range from approximately 1 to 30 years. noaa.gov Shorter-lived compounds have less time to accumulate in the atmosphere, which generally results in lower GWP and ODP values. noaa.gov

The movement of this compound between different environmental compartments (air, water, and soil) is dictated by its volatility, water solubility, and tendency to adsorb to organic matter.

Air-Water Partitioning : Like other volatile halogenated hydrocarbons, this compound is expected to have a relatively high Henry's Law constant. This property indicates a strong tendency for the compound to partition from water into the air. tpsgc-pwgsc.gc.ca If released into surface water, it would volatilize rapidly into the atmosphere. This high volatility is a dominant feature of its environmental behavior. epa.gov

Air-Soil Partitioning : Volatilization from soil surfaces is also a primary fate process. The partitioning between soil and air is influenced by factors such as soil moisture, temperature, and organic carbon content. tpsgc-pwgsc.gc.ca

Soil-Water Partitioning : The mobility of organic compounds in soil is often described by the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comladwp.com For compounds like this compound, Koc values are expected to be low to moderate, suggesting moderate adsorption to organic matter in soil and sediment. tpsgc-pwgsc.gc.ca This implies a potential for leaching into groundwater if released to the soil in significant quantities. However, its high volatility means that a substantial portion would likely evaporate before significant leaching could occur. tpsgc-pwgsc.gc.ca

International Regulatory Frameworks and Research Contributions (e.g., Montreal Protocol's Impact)

The primary international regulatory framework governing the production and consumption of this compound is the Montreal Protocol on Substances that Deplete the Ozone Layer. noaa.gov Initially focused on CFCs and halons, the Protocol was amended to include controls on HCFCs, which were recognized as "transitional substances." While less damaging than CFCs, their potential to deplete ozone necessitated their eventual phase-out.

Under the Montreal Protocol, HCFCs are classified as Class II ozone-depleting substances, and a specific phase-out schedule was established for both developed (non-Article 5) and developing (Article 5) countries.

Developed Countries : The phase-out for developed nations began with a freeze in consumption and production, followed by stepwise reductions, leading to a complete phase-out, with a small allowance for servicing existing refrigeration and air-conditioning equipment until a final date. noaa.gov

Developing Countries : Developing countries were given a later start date for their phase-out, with a freeze on consumption and production followed by a series of reduction steps. noaa.gov

The regulations implemented under the Montreal Protocol have led to a significant global reduction in the production and use of HCFCs, including this compound. This has been a critical step in mitigating further damage to the ozone layer and has also provided co-benefits for climate protection by curbing the emissions of these greenhouse gases. The success of the Montreal Protocol is a landmark example of effective international cooperation to address a global environmental threat. noaa.gov

Advanced Spectroscopic Characterization and Computational Studies of 1,1,1 Trichloro 2 Fluoroethane

Spectroscopic Techniques for Molecular Structure Elucidation and Analysis

Spectroscopic methods are indispensable tools for probing the molecular architecture of chemical compounds. By analyzing the interaction of electromagnetic radiation with matter, detailed information about the vibrational modes, electronic environment of nuclei, and fragmentation patterns can be obtained.

Infrared Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to different vibrational modes. For 1,1,1-Trichloro-2-fluoroethane, the IR spectrum is expected to be characterized by absorption bands arising from the stretching and bending vibrations of its constituent chemical bonds.

C-H stretching: Typically observed in the 2900-3000 cm⁻¹ region.

C-C stretching: Expected to appear in the fingerprint region, broadly between 800 and 1200 cm⁻¹.

C-F stretching: This bond generally gives rise to a strong absorption band in the 1000-1400 cm⁻¹ range.

C-Cl stretching: These vibrations are typically found in the 600-800 cm⁻¹ region. The presence of three chlorine atoms on the same carbon would likely result in strong, characteristic absorptions.

Bending vibrations: Including CH₂, CCl₃, and CFH₂ rocking, scissoring, and wagging modes, which would contribute to the complexity of the fingerprint region below 1500 cm⁻¹.

Table 1: Estimated Infrared Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H Stretching | 2900 - 3000 |

| C-F Stretching | 1000 - 1400 |

| C-C Stretching | 800 - 1200 |

| C-Cl Stretching | 600 - 800 |

| Bending Modes | < 1500 |

Note: This table is based on characteristic vibrational frequencies of similar functional groups and is not derived from experimental data for this compound.

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the local electronic environment of atomic nuclei. For this compound, ¹H NMR and ¹⁹F NMR would be particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a signal for the two hydrogen atoms on the carbon adjacent to the fluorine atom. The chemical shift of these protons would be influenced by the electronegativity of the adjacent fluorine and the more distant trichloromethyl group. This signal would likely appear as a doublet due to coupling with the neighboring fluorine atom.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum would provide insight into the environment of the fluorine atom. A single resonance is expected for the fluorine atom. This signal would be split into a triplet due to coupling with the two adjacent protons. The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment, making it a valuable tool for identifying fluorinated compounds.

Data for the closely related isomer, 1,1,2-Trichloro-2-fluoroethane (B1329495), is available and can provide a basis for estimating the expected spectral features of this compound.

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern |

| ¹H | Downfield from TMS | Doublet |

| ¹⁹F | Dependent on reference | Triplet |

Note: The predicted chemical shifts and splitting patterns are based on general principles of NMR spectroscopy and data from analogous compounds.

Mass Spectrometry for Molecular Fragmentation Pattern Characterization

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The resulting mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used for structural elucidation.

Upon electron ionization, this compound would form a molecular ion ([C₂H₂Cl₃F]⁺). However, due to the presence of multiple electronegative halogen atoms, the molecular ion is expected to be unstable and may not be readily observed. The fragmentation pattern would be complex due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Key fragmentation pathways would likely involve the loss of halogen atoms or groups. For instance, the cleavage of a C-Cl or C-F bond would lead to the formation of characteristic fragment ions. The presence of chlorine atoms would result in isotopic peak clusters for chlorine-containing fragments, which is a key diagnostic feature in the mass spectrum. For example, a fragment containing one chlorine atom would show two peaks separated by two mass units with a relative intensity of approximately 3:1. A fragment with two chlorine atoms would exhibit a pattern of three peaks with relative intensities of roughly 9:6:1.

While a specific mass spectrum for this compound is not available, the mass spectrum of its isomer, 1,1,2-trichloro-2-fluoroethane, shows a base peak at m/z 83, with other significant peaks at m/z 67, 79, and 87. nih.gov A similar complex fragmentation pattern would be anticipated for this compound.

Quantum Chemical Modeling of this compound

Computational chemistry provides a powerful avenue for investigating the properties of molecules that may be difficult or hazardous to study experimentally. Quantum chemical modeling can be used to predict molecular structures, energies, and spectroscopic properties.

Electronic Structure and Bonding Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, can be employed to investigate the electronic structure and bonding in this compound. These calculations can provide insights into the molecular orbital energies, charge distribution, and the nature of the chemical bonds.

The analysis would likely reveal a significant polarization of the C-Cl and C-F bonds due to the high electronegativity of the halogen atoms. This would result in a partial positive charge on the carbon atoms and partial negative charges on the halogen atoms. The calculated molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide information about the molecule's reactivity and electronic transition properties.

Conformational Landscapes and Isomer Stability Calculations

The rotation around the C-C single bond in this compound leads to different spatial arrangements of the atoms, known as conformers. The two primary staggered conformers would be the gauche and anti (or trans) conformations, defined by the dihedral angle between the fluorine atom and one of the chlorine atoms.

Computational methods can be used to calculate the potential energy surface for the rotation around the C-C bond. This allows for the identification of the stable conformers (energy minima) and the transition states (energy maxima) separating them. The relative energies of the conformers can be calculated to determine their relative populations at a given temperature. It is expected that the relative stability of the conformers will be influenced by a combination of steric hindrance between the bulky chlorine atoms and the fluorine atom, as well as electrostatic interactions (dipole-dipole interactions) between the polarized C-X bonds. Theoretical studies on similar 1,2-disubstituted ethanes have shown that the relative stabilities of conformers are governed by a delicate balance of these steric and electronic effects.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that mathematically correlate the chemical structure of a compound with its physical properties and biological or environmental activities, respectively. These models are instrumental in predictive chemistry, allowing for the estimation of a compound's characteristics without the need for empirical measurement. For this compound, also known as HCFC-131a, these modeling techniques provide critical insights into its behavior.

Correlation of Molecular Structure with Physicochemical Properties

The physicochemical properties of this compound are a direct consequence of its molecular architecture. QSPR models establish a quantitative linkage between these properties and molecular descriptors, which are numerical representations of the molecule's structure. The structure of this compound features an ethane (B1197151) scaffold with three chlorine atoms on one carbon and a single fluorine atom on the other. This arrangement of halogen atoms dictates its key physical characteristics.

The high degree of chlorination significantly contributes to its molecular weight and density. The polarity induced by the electronegative chlorine and fluorine atoms creates significant dipole-dipole interactions, which in turn influence properties like boiling point and vapor pressure. QSPR studies on halogenated aliphatic compounds utilize various molecular descriptors—such as topological indices, quantum-chemical parameters, and constitutional descriptors—to build predictive models. researchgate.netnih.gov

For example, multi-linear regression models have been developed for chlorofluoroethanes to predict their normal boiling points (Tb). One such six-descriptor model, derived directly from molecular structure, predicted a boiling point of 366 ± 2 K (92.85 ± 2 °C) for this compound. researchgate.net Establishing these relationships is of great technological importance as it allows for the prediction of properties for new or untested molecules through mathematical equations. researchgate.net

Table 1: Predicted Physicochemical Properties of this compound from QSPR Models The values presented are representative and may vary depending on the specific model and descriptors used.

| Physicochemical Property | Predicted Value | Primary Structural Influences |

|---|---|---|

| Boiling Point | ~93 °C | Molecular Weight, Intermolecular Forces (Dipole-Dipole) |

| Vapor Pressure | Low to Moderate | Strong Intermolecular Forces due to Halogenation |

| Octanol-Water Partition Coefficient (log Kow) | ~2.5 | Lipophilicity conferred by Chlorine Atoms |

Development of Predictive Models for Environmental Behavior

QSAR models are essential for evaluating the environmental fate of this compound, particularly its atmospheric behavior. These models predict key environmental impact indicators, including atmospheric lifetime, Ozone Depletion Potential (ODP), and Global Warming Potential (GWP).

The atmospheric lifetime of hydrochlorofluorocarbons (HCFCs) like this compound is primarily determined by their reaction with hydroxyl radicals (•OH) in the troposphere. noaa.gov The presence of a hydrogen atom in the molecule makes it susceptible to this degradation pathway, resulting in a much shorter atmospheric lifetime compared to fully halogenated chlorofluorocarbons (CFCs). noaa.govwikipedia.org QSAR models predict the rate constant of this reaction to estimate the compound's persistence in the atmosphere.

The ODP is a relative measure of a compound's ability to cause ozone degradation. wikipedia.org For HCFCs, the ODP is influenced by the number of chlorine atoms and the atmospheric lifetime. Because this compound contains chlorine and has a lifetime long enough to potentially reach the stratosphere, it has a non-zero ODP. However, its shorter lifetime compared to CFC-11 means its ODP is significantly lower, typically in the range of 0.005 to 0.2 for HCFCs. wikipedia.org

The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere relative to carbon dioxide. kingspan.com The GWP of this compound is a function of its infrared absorption characteristics and its atmospheric lifetime. QSAR and other atmospheric models are used to calculate this value over specific time horizons.

Table 2: Predicted Environmental Impact Parameters for this compound These values are representative for HCFCs and are derived from predictive models. Actual values can vary.

| Environmental Parameter | Predicted Value | Key Determining Factors |

|---|---|---|

| Atmospheric Lifetime | 1-2 years | Rate of reaction with tropospheric hydroxyl radicals |

| Ozone Depletion Potential (ODP) | 0.02 - 0.06 | Chlorine content and atmospheric lifetime wikipedia.orgepa.gov |

| Global Warming Potential (GWP, 100-year) | 300 - 500 | Infrared absorption spectrum and atmospheric lifetime kingspan.comepa.gov |

Applications of 1,1,1 Trichloro 2 Fluoroethane in Advanced Chemical Synthesis

Role as an Intermediate in Fluorocarbon Synthesis

No specific information was found regarding the role of 1,1,1-Trichloro-2-fluoroethane as an intermediate in the synthesis of other fluorocarbons.

Synthesis of Novel Fluorinated Compounds and Derivatives

There is no available data or research that details the use of this compound as a direct precursor for the synthesis of novel fluorinated compounds and their derivatives.

Precursors for Specialty Organic Chemicals

The role of this compound as a precursor for specialty organic chemicals is not documented in the available literature.

Derivatization Reactions for Functional Materials Development

No information has been found concerning the derivatization of this compound for the development of functional materials.

Pathways to Industrial Chemical Precursors (e.g., Pyrethroid Insecticides)

While a related compound, 1,1,1-Trichlorotrifluoroethane, is known to be an intermediate in the preparation of precursors for some pyrethroid insecticides, there is no evidence to suggest that this compound is utilized in similar synthetic pathways.

Analytical Methodologies for Environmental Monitoring and Research of Halogenated Ethanes

Chromatographic Methods for Trace Analysis

Chromatography, particularly gas chromatography, is the cornerstone for the analysis of volatile organic compounds (VOCs) like halogenated ethanes. It offers the high resolution required to separate target analytes from complex mixtures.

Gas chromatography (GC) is the principal technique for separating volatile and semi-volatile compounds from a mixture. osha.gov For halogenated ethanes, the analytical process typically involves collecting a sample, desorbing the analytes onto a GC column, and detecting them as they elute. The choice of detector is critical for achieving the necessary sensitivity and selectivity.

Electron Capture Detector (ECD): This detector is highly sensitive to electrophilic compounds, such as those containing halogens. The ECD is particularly well-suited for trace analysis of chlorinated and fluorinated ethanes, offering excellent sensitivity for these compounds. researchgate.net

Flame Ionization Detector (FID): The FID is a robust and widely used detector for organic compounds. dnacih.com While it is less sensitive to highly halogenated compounds compared to an ECD, it provides a reliable and linear response for many hydrocarbons. osha.gov Analysis for compounds like 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123) is often performed using GC with flame ionization detection. who.int The selection between FID and other detectors may depend on the specific compounds of interest and potential interferences. publisso.de

The performance of these detectors is summarized in the table below.

| Detector | Principle of Operation | Selectivity | Typical Detection Limit |

| Electron Capture Detector (ECD) | Measures the decrease in current from a radioactive beta source as analyte molecules capture electrons. | High for halogenated compounds, nitro groups, and conjugated carbonyls. | Femtogram (fg) to picogram (pg) range. |

| Flame Ionization Detector (FID) | Measures the production of ions when the sample is burned in a hydrogen-air flame. | Responds to nearly all carbon-containing compounds; poor response to highly halogenated carbons. | Picogram (pg) range. |

While GC with conventional detectors can quantify trace amounts of known compounds, unambiguous identification often requires a more powerful analytical tool. Hyphenated techniques, which couple the separation power of GC with the identification capabilities of a second technique, are indispensable.

Gas chromatography-mass spectrometry (GC-MS) is the most powerful and widely used hyphenated technique for the analysis of halogenated ethanes. oup.com In a GC-MS system, the GC column separates the components of a mixture, which are then introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound. This mass spectrum serves as a chemical "fingerprint," allowing for definitive identification. publisso.de

GC-MS provides both qualitative information from the mass spectrum and quantitative data from the chromatographic peak area. oup.com For enhanced sensitivity and specificity, selected ion monitoring (SIM) can be used, where the mass spectrometer is set to detect only a few characteristic ions of the target analyte, significantly improving detection limits. researchgate.net This approach allows for the detection of compounds at µg/L levels or lower in environmental samples. restek.com

The table below shows characteristic mass-to-charge ratios for a related halogenated ethane (B1197151), which are used for identification in GC-MS analysis.

| Compound | Molecular Formula | Key Mass-to-Charge Ratios (m/z) |

| 1,1,2-Trichloro-1-fluoroethane | C₂H₂Cl₃F | 150, 148, 113 nih.gov |

| 1,1,1-Trichloro-2,2,2-trifluoroethane (B196229) | C₂Cl₃F₃ | 153, 151, 117 nih.gov |

Atmospheric Measurement Techniques for Trace Gas Abundances

Monitoring the abundance of halogenated ethanes in the atmosphere is crucial for understanding their role in atmospheric chemistry, including ozone depletion and global warming. These measurements require highly sensitive techniques capable of detecting ppt (B1677978) (parts per trillion) concentrations.

In situ measurements involve analyzing air in real-time at its point of collection, providing high-temporal-resolution data. whiterose.ac.uk These measurements are often conducted from ground-based monitoring stations or on mobile platforms like aircraft. ametsoc.orgnih.gov

Airborne gas chromatographs, such as the Airborne Chromatograph for Atmospheric Trace Species (ACATS-IV), are sophisticated systems designed for in situ measurements in the troposphere and stratosphere. ametsoc.orgametsoc.org These instruments typically use multiple GC channels with different columns and detectors (often ECDs) to simultaneously measure a wide range of trace gases, including halogenated compounds. ametsoc.orgametsoc.org Such measurements provide valuable data on the distribution, transport, and lifetime of these compounds in the atmosphere. ametsoc.org

| Measurement Platform | Description | Key Analytes Measured |

| Ground-Based Stations | Fixed sites like the Shangdianzi (SDZ) background station in China provide long-term monitoring of atmospheric composition. nih.gov | Chlorofluorocarbons, hydrochlorofluorocarbons, hydrofluorocarbons. nih.gov |

| Airborne Platforms | Aircraft equipped with instruments like ACATS-IV perform vertical and horizontal profiling of the atmosphere. ametsoc.org | CFC-11, CFC-113, CH₃CCl₃, CCl₄, N₂O, SF₆, Halon-1211. ametsoc.org |

Because atmospheric concentrations of halogenated ethanes can be extremely low, a preconcentration step is often necessary to collect enough analyte for detection and quantification. researchgate.netmdpi.com

Whole-Air Sampling: This method involves collecting air samples in specially prepared stainless steel canisters (e.g., SUMMA canisters). researchgate.net These samples are then transported to a laboratory for analysis. This technique allows for multiple analyses of a single sample and provides a stable, integrated sample over the collection period. researchgate.net

Sorbent Trapping: In this approach, a known volume of air is drawn through a tube packed with an adsorbent material, such as activated charcoal or proprietary polymers like Chromosorb. dnacih.compublisso.de The volatile organic compounds are trapped on the sorbent, which is then heated (thermal desorption) or rinsed with a solvent (solvent extraction) to release the analytes for GC analysis. publisso.de

Cryogenic Trapping: This technique involves passing an air sample through a trap cooled to very low temperatures (e.g., with liquid nitrogen or argon). nih.gov Volatile compounds condense in the trap and are subsequently revolatilized by rapid heating for injection into the GC. This method is highly effective for concentrating a wide range of volatile compounds. nih.gov

| Technique | Principle | Advantages | Disadvantages |

| Whole-Air Sampling (Canisters) | Collection of an integrated air sample into an evacuated, passivated canister. | Simple collection, allows for repeat analysis, good for very volatile species. | Bulky containers, potential for analyte loss on canister walls. researchgate.net |

| Sorbent Trapping | Adsorption of analytes onto a solid material followed by thermal or solvent desorption. | High concentration factors, convenient for field sampling. | Potential for breakthrough, incomplete desorption, and artifact formation. |

| Cryogenic Trapping | Condensation of analytes at very low temperatures. | High trapping efficiency for a wide range of VOCs. | Requires cryogenic fluids, potential for water ice to clog the trap. |

Method Development for Environmental Sample Analysis (Water, Soil, and Air Matrices)

The analysis of 1,1,1-Trichloro-2-fluoroethane and other halogenated ethanes in diverse environmental matrices like water, soil, and air requires specific method development to handle matrix interferences and ensure accurate quantification. The sample preparation step is critical for isolating the target analytes and concentrating them to levels detectable by the analytical instrument.

Water Analysis: For water samples, "purge-and-trap" is a common and effective technique. An inert gas is bubbled through the water sample, stripping the volatile compounds, which are then collected on a sorbent trap. The trap is subsequently heated to desorb the analytes into a GC-MS system. This method is part of standard procedures like EPA Method 551.1 for analyzing halogenated contaminants in drinking water. restek.com Liquid-liquid extraction is another approach where a solvent is used to extract the analytes from the water sample. restek.com

Soil and Sediment Analysis: The analysis of soil and sediment typically involves an extraction step to move the analytes from the solid matrix into a liquid or gas phase. This can be achieved through methods like headspace analysis, where the soil sample is heated in a sealed vial to drive volatile compounds into the vapor phase above the sample, which is then injected into the GC. Alternatively, solvent extraction can be used, followed by analysis of the solvent.

Air Analysis: As discussed in section 7.2.2, air analysis relies on collecting samples in canisters or on sorbent tubes. researchgate.netdnacih.com For workplace air monitoring, a common procedure involves drawing a known volume of air through a charcoal tube, desorbing the collected compounds with a solvent like carbon disulfide, and analyzing the solution by GC-FID. dnacih.com

The table below summarizes common sample preparation methods for different environmental matrices.

| Matrix | Preparation Method | Description |

| Water | Purge-and-Trap | Volatile analytes are purged from the water with an inert gas and trapped on a sorbent. |

| Water | Liquid-Liquid Extraction | A water-immiscible solvent is used to extract analytes from the aqueous phase. restek.com |

| Soil/Sediment | Headspace Analysis | The sample is heated in a sealed vial, and the vapor above the sample is analyzed. |

| Soil/Sediment | Solvent Extraction | An organic solvent is used to extract analytes from the solid matrix. |

| Air | Sorbent Tube Sampling | A known volume of air is passed through a tube containing an adsorbent material. dnacih.com |

| Air | Canister Sampling | A whole-air sample is collected in a passivated stainless steel canister. researchgate.net |

Future Directions and Emerging Research Avenues in Halogenated Ethane Chemistry

Development of Environmentally Benign Synthetic Methods for Fluorinated Compounds

The synthesis of fluorinated compounds, including halogenated ethanes, is undergoing a green transformation. Traditional methods often rely on harsh reagents and energy-intensive processes. criver.comresearchgate.net Current research aims to develop more sustainable alternatives.

One promising approach is the use of safer fluorinating agents. For instance, the development of methods that utilize caesium fluoride (B91410) or potassium fluoride as the fluorine source, avoiding the use of more hazardous per- and polyfluoroalkyl substances (PFAS), represents a significant step forward. sciencedaily.comchemistryworld.com Researchers are also exploring enzymatic processes that can catalyze the formation of carbon-fluorine bonds under ambient conditions, mimicking natural processes to offer a more environmentally friendly pathway. criver.com These advancements could lead to the synthesis of compounds like 1,1,1-Trichloro-2-fluoroethane with a significantly reduced environmental footprint.

Recent breakthroughs include the development of a method to create sulfonyl fluorides from thiols and disulfides using readily available and less toxic materials, producing only non-toxic salts as byproducts. sciencedaily.com Such innovations in "click chemistry" are expanding the toolkit for greener synthesis of a wide range of fluorinated compounds. sciencedaily.com

Exploration of Novel Catalysts for Selective Halogen Exchange Reactions

Halogen exchange (Halex) reactions are fundamental to the synthesis of many fluorinated and chlorinated hydrocarbons. The development of novel catalysts is key to improving the selectivity and efficiency of these reactions. researchgate.netgoogle.com

Researchers are investigating a variety of new catalytic systems. Zeolites, for example, have been shown to catalyze selective halogen exchange between alkyl organohalides without the need for solvents or additives. rsc.org Similarly, new families of phosphorus-based catalysts have demonstrated increased efficiency under milder conditions than previously reported. researchgate.net The use of transition metal salts, such as copper iodide, can also catalyze and increase the rate of halogen-zinc exchange reactions. nih.gov Furthermore, commercial alumina (B75360) has been identified as an effective catalyst for the halogen exchange of long alkyl halides, both in batch and flow processes. acs.org These catalytic advancements could enable more precise and efficient synthesis of specific isomers of halogenated ethanes.

Understanding Long-Term Atmospheric Impact of Emerging Halogenated Species

The atmospheric chemistry of halogenated compounds is a critical area of research due to their potential to impact the ozone layer and contribute to climate change. tecamgroup.comenvision-dtp.orgukri.org While the impact of well-known chlorofluorocarbons (CFCs) is well-documented, the atmospheric fate of emerging halogenated species is an active area of investigation. wikipedia.orgacs.org

Halogen radicals (chlorine, bromine, and iodine) can significantly alter the chemistry of the troposphere. copernicus.org They can influence the concentration of ozone and other oxidants, thereby affecting the atmosphere's self-cleaning capacity. envision-dtp.orgukri.orgcopernicus.org For example, global models suggest that halogen chemistry can decrease the global tropospheric burden of ozone by 11%. copernicus.org

The atmospheric lifetime of a halogenated compound is a key determinant of its environmental impact. Compounds that persist for long periods can be transported into the stratosphere where they can contribute to ozone depletion. wikipedia.org Research is focused on understanding the atmospheric degradation pathways of newer halogenated compounds to better predict their long-term environmental consequences.

Advanced Bioremediation Strategies for Contaminated Environments

Groundwater and soil contamination by halogenated organic compounds, including chlorinated ethanes, poses a significant environmental challenge. oup.comnih.gov Advanced bioremediation strategies offer a promising approach to clean up these contaminated sites.

Anaerobic bioremediation, in particular, has proven effective for the degradation of highly halogenated compounds. clu-in.org This process involves stimulating microbial communities that can use these contaminants as a source of energy, breaking them down into less harmful substances. oup.comclu-in.org For instance, the stimulation of methanotrophic bacteria has been shown to enhance the removal of several halogenated hydrocarbons from soil and groundwater. oup.com

Current research is focused on optimizing these bioremediation processes. This includes the development of techniques for enhanced reductive dechlorination, where organic substrates are added to create highly reducing conditions that favor the growth of dechlorinating organisms. clu-in.org While in situ bioremediation can achieve significant reductions in contaminant concentrations, researchers are working to address challenges such as the potential for contaminant rebound and the large amounts of electron donors required for treating source zones. researchgate.net

Interdisciplinary Research on Atmospheric Chemistry, Climate Change, and Sustainable Chemical Design

Addressing the complex challenges posed by halogenated compounds requires a highly interdisciplinary approach. acs.orgresearchgate.net This involves collaboration between chemists, atmospheric scientists, toxicologists, engineers, and policymakers to develop a holistic understanding of the entire lifecycle of these chemicals. acs.orgberkeley.edu

This integrated approach aims to design safer and more sustainable chemicals from the outset. nih.gov By considering the potential environmental and health impacts at the design stage, it is possible to create new materials that are inherently safer and more efficient. berkeley.edu Research in this area combines laboratory studies, atmospheric observations, and numerical modeling to improve our understanding of the interactions between chemical emissions, atmospheric composition, and climate. cam.ac.uk The goal is to build a framework that supports the development of green chemistry technologies that minimize environmental and health impacts while meeting societal needs. acs.orgberkeley.edu

Chemical Compound Information

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing 1,1,1-Trichloro-2-fluoroethane with high purity?

- Methodological Answer :

- Catalytic Fluorination : React 1,1,1-trichloroethane with hydrogen fluoride (HF) in the presence of a Lewis acid catalyst (e.g., SbCl₃) at 30–180°C. This method is analogous to the synthesis of 1-chloro-2-fluoroethylene but requires precise temperature control to minimize side reactions like over-fluorination or decomposition .

- Dehydrohalogenation : Use a strong base (e.g., KOH) to eliminate HCl from 1-chloro-1,1-difluoroethane. Monitor reaction kinetics to optimize yield .

- Quality Control : Employ gas chromatography (GC) or nuclear magnetic resonance (NMR) to verify purity and structural integrity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F and ¹³C NMR can identify fluorine and chlorine substituents, with chemical shifts reflecting electronic environments. For example, the CF₃ group in related compounds shows distinct peaks near δ 110–120 ppm (¹⁹F NMR) .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) detects molecular ions (m/z ≈ 168 for C₂H₂Cl₃F) and fragment patterns (e.g., loss of Cl or F groups) .

- Infrared (IR) Spectroscopy : Stretching vibrations for C-Cl (550–800 cm⁻¹) and C-F (1000–1400 cm⁻¹) provide structural confirmation .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of volatile vapors, as halogenated ethanes are often respiratory irritants .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid latex gloves due to potential permeability .

- Spill Management : Absorb small spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational models predict the environmental degradation pathways of this compound?

- Methodological Answer :